1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an iodopyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 5-iodopyridin-2-ol with 2-bromoethylpyrrolidin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the 2-bromoethyl group, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodopyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrolidinone derivative with additional oxygen-containing functional groups, while substitution could result in a variety of iodopyridinyl-substituted compounds.
Scientific Research Applications
1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core structure but differ in their substituents.
Iodopyridinyl compounds: These compounds contain the iodopyridinyl group but may have different core structures.
Uniqueness
1-(2-((5-Iodopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone ring and the iodopyridinyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[2-(5-iodopyridin-2-yl)oxyethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O2/c12-9-3-4-10(13-8-9)16-7-6-14-5-1-2-11(14)15/h3-4,8H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXZXFHDPWVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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